molecular formula C19H18N6O B12165469 N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B12165469
M. Wt: 346.4 g/mol
InChI Key: GHPFJXYWUMFUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide: is a complex organic compound that features both indole and tetrazole moieties The indole structure is a common motif in many natural products and pharmaceuticals, while the tetrazole ring is often used in medicinal chemistry for its bioisosteric properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions to introduce the tetrazole ring and the benzamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide: can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: Both the indole and tetrazole rings can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of indole-based compounds, including N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide, exhibit notable antimicrobial properties.

Case Study : A study evaluated various indole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1.27 to 2.65 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Bacterial Strain
N11.27S. aureus
N81.43E. coli
N222.60Klebsiella pneumoniae

Anticancer Activity

This compound has also been investigated for its anticancer properties.

Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation, such as DNA gyrase, which is crucial for bacterial DNA replication but also serves as a target in cancer therapy due to its role in cellular processes .

Case Study : In vitro studies have shown that indole derivatives can induce apoptosis in cancer cell lines, with IC50 values indicating potent activity against human colorectal carcinoma cells (HCT116). For instance, one derivative exhibited an IC50 of 4.53 µM, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM) .

Structure-Activity Relationship

The structure of this compound plays a critical role in its biological activity. The presence of the indole moiety is linked to enhanced interactions with biological targets, while the tetrazole group contributes to its solubility and bioavailability.

Mechanism of Action

The mechanism by which N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide exerts its effects is complex and involves multiple molecular targets and pathways. The indole ring can interact with various biological receptors, while the tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to specific enzymes and proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide: can be compared with other similar compounds, such as:

    N-(1H-indol-3-yl)ethylbenzamide: Lacks the tetrazole ring, which may result in different biological activities.

    N-(1H-indol-3-yl)ethyl-2-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of the tetrazole ring, which can affect its chemical and biological properties.

    1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine: Features a different substitution pattern on the indole ring, leading to unique properties.

The uniqueness of This compound lies in its combination of the indole and tetrazole rings, which provides a distinct set of chemical and biological properties not found in other similar compounds.

Biological Activity

N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features an indole moiety linked to a benzamide via a tetrazole ring. This structural arrangement allows for diverse interactions with biological targets, which is critical for its pharmacological properties. The molecular formula is C19H18N6O, with a molecular weight of approximately 346.4 g/mol.

The biological activity of this compound has been investigated in various studies, revealing several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways involved in cancer cell proliferation.
  • Receptor Binding : It has shown promise as a ligand for certain receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Preliminary studies indicate that the compound can inhibit enzymatic activities through hydrogen bonding and electrostatic interactions with target proteins.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

Cell LineIC50 Value (µM)Observations
K562 (Leukemia)15.0Significant reduction in cell viability
A431 (Carcinoma)12.5Induction of apoptosis via caspase activation
Colo-38 (Melanoma)18.0Inhibition of cell proliferation

These results suggest that the compound's mechanism may involve the modulation of apoptosis-related pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes is under investigation as a potential treatment for infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis and Characterization : The synthesis typically involves multi-step reactions that allow for precise control over the final product's structure and purity. Techniques such as NMR and mass spectrometry are employed for characterization.
  • In Vivo Studies : Animal model studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo. Initial findings suggest favorable absorption and distribution profiles, with promising therapeutic indices in cancer models .
  • Structure–Activity Relationship (SAR) : Research into SAR has identified key structural features that enhance biological activity. Modifications to the indole or tetrazole moieties can lead to improved potency against specific targets .

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C19H18N6O/c1-12(2)25-23-18(22-24-25)14-3-5-15(6-4-14)19(26)21-16-8-7-13-9-10-20-17(13)11-16/h3-12,20H,1-2H3,(H,21,26)

InChI Key

GHPFJXYWUMFUGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.